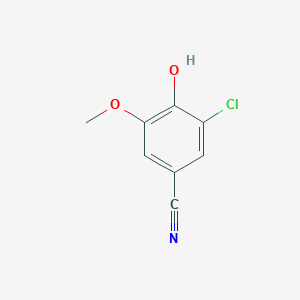
5-(5-Chloro-2-thienyl)-5-oxovaleric acid
Übersicht
Beschreibung
The compound “5-(5-Chloro-2-thienyl)-5-oxovaleric acid” is a derivative of valeric acid, which is a five-carbon carboxylic acid. The “5-Chloro-2-thienyl” group suggests the presence of a thiophene ring, a five-membered aromatic ring with one sulfur atom, which is substituted with a chlorine atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the 5-Chloro-2-thienyl group onto a valeric acid backbone. This could potentially be achieved through a Friedel-Crafts acylation, a type of electrophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of this compound would consist of a five-carbon chain (from the valeric acid) with a carboxylic acid group at one end. At the fifth carbon of the chain, there would be a thiophene ring substituted with a chlorine atom .Chemical Reactions Analysis
As a carboxylic acid, this compound would be expected to undergo typical acid-base reactions, forming a carboxylate ion in the presence of a base. The chlorine atom on the thiophene ring might make the compound susceptible to nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
Based on its structure, we can predict that this compound would likely be a solid at room temperature, with a relatively high melting point due to the presence of the carboxylic acid group. It would likely be soluble in polar solvents due to the polar nature of the carboxylic acid group .Wissenschaftliche Forschungsanwendungen
Synthesis of Boronic Acid Derivatives
5-(5-Chlorothiophen-2-yl)-5-oxopentanoic acid: can be used as a precursor in the synthesis of boronic acid derivatives, which are crucial in Suzuki coupling reactions—a widely used method for creating carbon-carbon bonds in organic chemistry . These reactions are fundamental in the development of pharmaceuticals and polymers.
Wirkmechanismus
Target of Action
Similar compounds have been found to interact withCoagulation factor X . Coagulation factor X plays a crucial role in the coagulation cascade, which is responsible for blood clotting.
Mode of Action
This interaction could lead to changes in the biochemical processes in which these targets are involved .
Biochemical Pathways
Given its potential interaction with coagulation factor x, it may influence thecoagulation cascade , a series of reactions that ultimately leads to the formation of a blood clot .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
If it does interact with coagulation factor x, it could potentially influence blood clotting processes .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(5-chlorothiophen-2-yl)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3S/c10-8-5-4-7(14-8)6(11)2-1-3-9(12)13/h4-5H,1-3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQOCQPXZYBTPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374071 | |
| Record name | 5-(5-Chloro-2-thienyl)-5-oxovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
845790-40-1 | |
| Record name | 5-(5-Chloro-2-thienyl)-5-oxovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 845790-40-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-{[(4-methylphenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B1596982.png)



